molecular formula C18H52O7Si7 B1202595 3-Isopropoxy-1,1,1,7,7,7-hexamethyl-3,5,5-tris(trimethylsiloxy)tetrasiloxane

3-Isopropoxy-1,1,1,7,7,7-hexamethyl-3,5,5-tris(trimethylsiloxy)tetrasiloxane

Cat. No. B1202595
M. Wt: 577.2 g/mol
InChI Key: MODCFEJKGWZWCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropoxy-1,1,1,7,7,7-hexamethyl-3,5,5-tris(trimethylsiloxy)tetrasiloxane is an organosilicon compound.

Scientific Research Applications

Polysiloxane-Silica Hybrids

Polysiloxane-silica hybrids can be created using novel precursors by the sol-gel process. Short trisiloxane segments generated in these hybrids show potential in forming various shaped particles or monolithic materials. This application is significant for material science and engineering (Rozga-Wijas et al., 2005).

Polymerization Processes

The compound plays a role in the synthesis of polymers. For instance, the anionic ring-opening polymerization of certain siloxanes leads to the formation of specific polysiloxanes, suggesting its utility in polymer chemistry (Cai & Weber, 2000).

Thermal Reactions in Organic Chemistry

The thermolysis of acylpolysilanes, including those containing trimethylsilyl groups, indicates its utility in studying thermal reactions in organic chemistry (Ishikawa et al., 1996).

Photolysis Studies

Studies on the photolysis of organopolysilanes, including reactions with carbonyl compounds, underscore the compound's importance in photochemical research (Ishikawa et al., 1977).

Synthesis of Hybrid Nanocomposites

The compound is instrumental in the synthesis of hybrid nanocomposites, as seen in the production of specific siloxane derivatives (Zhang and Laine, 2000).

Development of Thermally Resistant Polysiloxanes

The synthesis of novel polysiloxanes with bulky side chain substituents for applications like fluid separation at high temperatures highlights another research application (Kowalewska & Stanczyk, 2003).

properties

Molecular Formula

C18H52O7Si7

Molecular Weight

577.2 g/mol

IUPAC Name

propan-2-yl bis(trimethylsilyl) tris(trimethylsilyloxy)silyl silicate

InChI

InChI=1S/C18H52O7Si7/c1-18(2)19-31(20-26(3,4)5,21-27(6,7)8)25-32(22-28(9,10)11,23-29(12,13)14)24-30(15,16)17/h18H,1-17H3

InChI Key

MODCFEJKGWZWCR-UHFFFAOYSA-N

SMILES

CC(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CC(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Isopropoxy-1,1,1,7,7,7-hexamethyl-3,5,5-tris(trimethylsiloxy)tetrasiloxane
Reactant of Route 6
3-Isopropoxy-1,1,1,7,7,7-hexamethyl-3,5,5-tris(trimethylsiloxy)tetrasiloxane

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